molecular formula C8H6BrF3S B1393044 1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene CAS No. 530080-19-4

1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene

Cat. No.: B1393044
CAS No.: 530080-19-4
M. Wt: 271.1 g/mol
InChI Key: WWVZZNQFJGEPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Nomenclature

The molecular structure of this compound can be precisely characterized through its molecular formula C8H6BrF3S and molecular weight of 271.10 grams per mole. The compound exhibits a para-disubstituted benzene ring architecture where the bromine atom and trifluoroethyl thioether group occupy positions 1 and 4 respectively on the aromatic ring. This substitution pattern creates a linear arrangement of substituents that maximizes the distance between the electron-withdrawing bromine and the sulfur-containing side chain.

The nomenclature of this compound follows systematic chemical naming conventions established by the International Union of Pure and Applied Chemistry. The primary name, this compound, explicitly describes the substitution pattern and functional groups present. Alternative nomenclature includes "(4-bromophenyl)(2,2,2-trifluoroethyl)sulfane" and "1-Bromo-4-(2,2,2-trifluoroethylsulfanyl)benzene," each emphasizing different aspects of the molecular structure while maintaining chemical accuracy. These naming variations reflect the flexibility inherent in systematic nomenclature while ensuring unambiguous identification of the compound.

The structural characterization reveals several important geometric and electronic features. The trifluoroethyl group extends from the sulfur atom, creating a linear carbon-sulfur-carbon linkage that positions the highly electronegative fluorine atoms at a specific distance from the aromatic ring. The three fluorine atoms on the terminal carbon create a strongly electron-withdrawing effect that influences both the electronic properties of the sulfur atom and the overall molecular dipole moment. The para-substitution pattern ensures that the electronic effects of the bromine and trifluoroethyl thioether groups are transmitted through the benzene ring in a predictable manner.

Structural Parameter Value Reference
Molecular Formula C8H6BrF3S
Molecular Weight 271.10 g/mol
CAS Registry Number 530080-19-4
Substitution Pattern Para-disubstituted benzene
Functional Groups Aryl bromide, trifluoroethyl thioether

Historical Development and Discovery

The historical development of this compound reflects the evolution of organofluorine chemistry and the increasing sophistication of fluorinated compound synthesis. The compound was first documented in chemical databases in 2011, representing a relatively recent addition to the catalog of known fluorinated aromatics. This timeline coincides with the period of rapid advancement in organofluorine methodology that characterized the early 21st century, when new synthetic approaches enabled the preparation of increasingly complex fluorinated structures.

The synthesis of compounds containing trifluoroethyl thioether moieties represents a significant advancement from earlier fluorinated thioether chemistry. Traditional approaches to fluorinated thioethers focused primarily on trifluoromethyl thioether compounds, which were more readily accessible through established synthetic methods. The development of trifluoroethyl variants required new synthetic strategies that could accommodate the additional carbon atom while maintaining the desired fluorination pattern. This evolution reflects broader trends in organofluorine chemistry toward the exploration of extended fluorinated alkyl chains and their incorporation into aromatic systems.

The compound's appearance in patent literature, particularly in pharmaceutical research contexts, indicates its potential significance in medicinal chemistry applications. Patent documentation suggests that compounds of this structural class were being investigated for their biological activities and potential therapeutic applications, reflecting the pharmaceutical industry's continued interest in fluorinated aromatics as drug candidates. The timing of these developments aligns with the broader recognition of fluorinated substituents as valuable tools for modulating the properties of bioactive molecules.

The historical context of this compound's development also encompasses the advancement of analytical techniques that enabled the characterization of complex fluorinated structures. Modern nuclear magnetic resonance spectroscopy, mass spectrometry, and computational chemistry methods provided the tools necessary to confirm the structure and properties of compounds like this compound with high confidence. These technological capabilities were essential for the systematic exploration of fluorinated thioether chemistry and the development of structure-activity relationships.

Position in Organofluorine Chemistry

This compound occupies a distinctive position within the broader landscape of organofluorine chemistry, representing an intersection of several important chemical motifs and synthetic strategies. Organofluorine chemistry has experienced remarkable growth in recent decades, driven by the unique properties that fluorine atoms and fluorinated groups impart to organic molecules. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of other carbon-halogen bonds.

The trifluoroethyl thioether moiety in this compound exemplifies the evolution of fluorinated substituents beyond the traditional trifluoromethyl group. While trifluoromethyl substituents have dominated organofluorine chemistry due to their strong electron-withdrawing properties and metabolic stability, trifluoroethyl variants offer additional opportunities for fine-tuning molecular properties. The additional methylene spacer between the sulfur atom and the trifluoromethyl group modulates the electronic effects while potentially improving the metabolic profile compared to direct trifluoromethyl thioether attachments.

Within the context of Chinese contributions to organofluorine chemistry, compounds like this compound represent the outcomes of extensive research into trifluoromethylation and trifluoromethylthiolation methodologies. The development of oxidative trifluoromethylation and trifluoromethylthiolation reactions has provided synthetic access to diverse fluorinated structures, enabling the preparation of compounds that would have been challenging to synthesize using traditional methods. These methodological advances have been crucial for exploring the chemical space of fluorinated thioethers and related compounds.

The compound also reflects broader trends in organofluorine chemistry toward the development of building blocks for pharmaceutical and materials applications. Fluorinated aromatics serve as key intermediates in the synthesis of more complex molecules, and the presence of both bromine and trifluoroethyl thioether functionality provides multiple sites for further chemical modification. This versatility positions the compound as a valuable synthetic intermediate that can be elaborated through various coupling reactions, substitution processes, and functional group transformations.

Significance in Halogen-Substituted Aromatics

The significance of this compound within the category of halogen-substituted aromatics extends beyond its individual chemical properties to encompass its role in understanding aromatic substitution patterns and electronic effects. Halogenated aromatic compounds have long served as fundamental building blocks in organic synthesis, providing platforms for diverse chemical transformations through nucleophilic aromatic substitution, cross-coupling reactions, and other synthetic methodologies. The presence of bromine in the para position relative to the trifluoroethyl thioether creates a specific electronic environment that influences both the reactivity and stability of the aromatic system.

Electrophilic aromatic substitution reactions represent one of the fundamental processes in aromatic chemistry, and the substitution pattern in this compound reflects the directing effects of the existing substituents. The bromine atom functions as a moderate electron-withdrawing group that deactivates the aromatic ring toward further electrophilic substitution while directing incoming electrophiles to the meta positions. Simultaneously, the trifluoroethyl thioether substituent exerts its own electronic influence, creating a complex pattern of electronic effects that determines the overall reactivity profile of the aromatic system.

The compound's significance in halogen-substituted aromatics also relates to its potential as a synthetic intermediate in cross-coupling reactions. Aryl bromides serve as excellent coupling partners in palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, among others. The presence of the trifluoroethyl thioether group provides an additional functional handle that can participate in or influence these transformations, potentially leading to more complex molecular architectures with multiple sites of chemical modification.

The electronic properties imparted by the combination of bromine and trifluoroethyl thioether substitution create opportunities for studying structure-activity relationships in various applications. The electron-withdrawing nature of both substituents affects the electron density distribution within the aromatic ring, influencing properties such as acidity, nucleophilicity, and reactivity toward various chemical reagents. This electronic modulation has implications for potential applications in catalysis, materials science, and medicinal chemistry where precise control over molecular properties is essential.

Relationship to Other Fluorinated Thioethers

The relationship between this compound and other fluorinated thioethers reveals important insights into the systematic development of fluorinated sulfur-containing compounds and their comparative properties. Fluorinated thioethers represent a growing class of compounds that have gained attention for their unique combination of chemical stability, electronic properties, and potential biological activities. The trifluoromethylthio group has emerged as particularly significant in medicinal chemistry due to its high lipophilicity and strong electron-withdrawing properties, making it valuable for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Comparative analysis with trifluoromethyl thioethers reveals both similarities and distinctions that highlight the unique characteristics of the trifluoroethyl variant. While trifluoromethyl thioethers provide direct attachment of the trifluoromethyl group to sulfur, the trifluoroethyl analogue introduces an additional methylene spacer that modulates the electronic effects and potentially improves metabolic stability. Research on α,α-difluoroethyl thioether motifs has demonstrated that the metabolism of fluorinated thioethers primarily occurs through oxidation of the sulfur atom to form sulfoxides and sulfones, with minimal defluorination observed. This metabolic pattern suggests that trifluoroethyl thioethers may exhibit similar stability advantages.

The synthesis and properties of fluorinated poly(aryl thioethers) provide additional context for understanding the role of compounds like this compound in materials science applications. Fluorinated aromatic polymers incorporating thioether linkages exhibit enhanced thermal stability, chemical resistance, and optical properties compared to their non-fluorinated analogues. The presence of both aromatic bromination and fluorinated thioether functionality positions this compound as a potential monomer or intermediate in the synthesis of advanced polymer materials with tailored properties.

The development of electrophilic and nucleophilic trifluoromethylthiolation reagents has expanded the synthetic accessibility of fluorinated thioethers, enabling the preparation of diverse structural variants. The availability of multiple synthetic approaches to fluorinated thioethers has facilitated structure-activity relationship studies that explore the effects of different fluorinated substituents on molecular properties. These investigations have revealed that the choice between different fluorinated thioether variants can significantly impact parameters such as lipophilicity, metabolic stability, and biological activity.

Fluorinated Thioether Type Key Characteristics Applications Reference
Trifluoromethyl thioethers High lipophilicity, strong electron-withdrawal Pharmaceuticals, agrochemicals
Trifluoroethyl thioethers Moderate lipophilicity, metabolic stability Drug development, materials
Difluoroethyl thioethers Lower lipophilicity, selective metabolism Bioactives discovery
Fluorinated poly(aryl thioethers) Enhanced thermal stability, optical properties Advanced materials

Properties

IUPAC Name

1-bromo-4-(2,2,2-trifluoroethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3S/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVZZNQFJGEPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680244
Record name 1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530080-19-4
Record name 1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Brominated Aromatic Precursor

While direct literature on 1-bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene is limited, related brominated aromatics such as 1-bromo-2,4,5-trifluorobenzene have been synthesized with high yield and purity using bromination reactions in the presence of iron powder catalysts and organic solvents like carbon tetrachloride or chloroform. For example, a method involves:

  • Mixing 1,2,4-trifluorobenzene with iron powder in an organic solvent.
  • Adding liquid bromine slowly at 43–48°C over 3–4 hours.
  • Heating the mixture further in the presence of azobisisobutyl cyanide to complete the reaction.
  • Purifying the product to obtain 1-bromo-2,4,5-trifluorobenzene with yields around 61–66% and purity >99% by HPLC.

Although this exact method targets trifluorobromobenzenes, the bromination of benzene derivatives to obtain 1-bromobenzene or para-substituted bromobenzenes is well-established and applicable as a precursor step.

Introduction of the 2,2,2-Trifluoroethylsulfanyl Group

The key step in preparing this compound is the formation of the aryl sulfide bond. Common synthetic routes include:

These methods provide efficient routes to introduce trifluoroethylsulfanyl groups while preserving the bromine substituent at the para position.

Representative Synthetic Procedure (Literature-Based)

A typical procedure adapted from related aryl sulfide syntheses might be:

Step Reagents and Conditions Outcome
1 Dissolve 1-bromo-4-iodobenzene (or 1-bromobenzene) in dry solvent (e.g., DMF or DMSO) Ready for coupling
2 Add 2,2,2-trifluoroethanethiol or sodium 2,2,2-trifluoroethylthiolate Nucleophile source
3 Add copper(I) iodide as catalyst and ligand (e.g., 1,10-phenanthroline) Catalyzes C–S bond formation
4 Heat mixture at 80–120°C under inert atmosphere for several hours Formation of this compound
5 Work-up includes aqueous extraction, drying, and purification by chromatography Isolated product

This copper-catalyzed thiolation is a common and reliable method for aryl sulfide synthesis with fluorinated alkyl thiols.

Data Table: Typical Reaction Parameters and Yields

Parameter Typical Range/Value Notes
Aromatic substrate 1-bromobenzene or para-bromo derivative Commercially available or synthesized
Thiol source 2,2,2-trifluoroethanethiol or sodium salt Prepared or purchased
Catalyst CuI (5–10 mol%) Copper(I) iodide
Ligand 1,10-Phenanthroline or similar (10–20 mol%) Enhances catalytic activity
Solvent DMF, DMSO, or NMP Polar aprotic solvents preferred
Temperature 80–120°C Depends on catalyst system
Reaction time 6–24 hours Monitored by TLC or GC-MS
Yield 60–85% Depends on substrate purity and conditions
Purity (HPLC or NMR) >95% Confirmed by analytical methods

Research Findings and Considerations

  • The presence of the bromine atom on the aromatic ring allows for further functionalization post-synthesis, making this compound a valuable intermediate.
  • The trifluoroethylsulfanyl group imparts unique electronic and steric properties, useful in pharmaceuticals and materials science.
  • Copper-catalyzed thiolation reactions are favored due to their mild conditions and good functional group tolerance.
  • Alternative methods, such as palladium-catalyzed cross-coupling or direct nucleophilic substitution, may be employed depending on substrate availability and desired scale.
  • Environmental and safety considerations include handling brominated compounds and fluorinated thiols under controlled conditions due to their toxicity and volatility.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

Major Products Formed

    Substitution: Formation of 1-amino-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene.

    Oxidation: Formation of 1-Bromo-4-[(2,2,2-trifluoroethyl)sulfinyl]benzene or 1-Bromo-4-[(2,2,2-trifluoroethyl)sulfonyl]benzene.

    Reduction: Formation of 4-[(2,2,2-trifluoroethyl)sulfanyl]benzene.

Scientific Research Applications

Chemical Synthesis

1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in medicinal chemistry and the development of agrochemicals. The compound's ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing various derivatives.

Biological Studies

The compound is employed in biological research to study enzyme inhibition and protein-ligand interactions . Its structural components enhance its lipophilicity, allowing it to effectively penetrate biological membranes. This property is significant in exploring its potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly in cancer research.

Case Study: Enzyme Inhibition

In vitro studies have shown that similar brominated compounds can inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This suggests that this compound may also exhibit similar inhibitory effects, making it a candidate for further investigation in cancer therapeutics.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties. Its distinctive chemical characteristics allow for the development of products with enhanced performance in various applications.

Potential Mechanisms:

  • Electrophilic Addition: The bromine atom can engage in electrophilic substitution reactions with biological macromolecules.
  • Nucleophilic Interactions: The trifluoroethylthio group may partake in nucleophilic attacks that influence metabolic pathways.

Environmental Impact Assessment

Environmental assessments indicate that halogenated compounds like this compound may pose risks to aquatic ecosystems due to their persistence and bioaccumulation potential. Studies have shown behavioral changes in aquatic organisms at low concentrations of similar compounds.

Case Study: Aquatic Toxicity

Research on fish models has demonstrated that exposure to halogenated compounds can lead to significant behavioral alterations even at trace levels. This raises concerns regarding the environmental impact of such compounds and underscores the need for further studies on their ecological effects.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Substituent Variations: Sulfanyl vs. Sulfonyl

  • 1-Bromo-4-[(2,2,2-trifluoroethyl)sulfonyl]benzene (CAS 648905-23-1):

    • Molecular Formula : C₈H₆BrF₃O₂S.
    • Key Differences : The sulfonyl group (‑SO₂‑) replaces the sulfanyl (‑S‑), increasing oxidation state and polarity. This enhances electrophilicity and reduces nucleophilic reactivity compared to the sulfanyl analog. Applications include use in sulfonamide drug synthesis .
    • Data : LogP = 3.87 (indicative of moderate lipophilicity) .
  • 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene (CAS 4837-14-3):

    • Molecular Formula : C₇H₅BrF₂S.
    • Key Differences : The difluoromethyl group reduces fluorination (two vs. three fluorine atoms), lowering electron-withdrawing effects. This may increase stability in acidic conditions compared to the trifluoroethyl derivative .

Positional and Functional Group Isomers

  • 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (CAS 155820-88-5): Molecular Formula: C₈H₆BrF₃. Key Differences: The trifluoroethyl group is directly attached to the benzene ring without a sulfur bridge. Data: Molecular weight = 239.03 g/mol; Boiling point and solubility data are unavailable .
  • 4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 176225-10-8):

    • Molecular Formula : C₇H₃BrClF₃O₂S.
    • Key Differences : A sulfonyl chloride group at the 1-position and a trifluoromethyl group at the 2-position. This compound is highly reactive in nucleophilic substitution, making it valuable for synthesizing sulfonamides and sulfonate esters .

Fluorination and Electronic Effects

  • 1-Bromo-4-(2,2-diethoxyethyl)sulfanylbenzene :

    • Key Differences : The diethoxyethyl group replaces trifluoroethyl, introducing electron-donating ethoxy groups. This reduces electron withdrawal, altering reactivity in cyclization reactions (e.g., forming benzo[b]thiophenes) .
    • Application : Used in Pd-catalyzed cyanation to produce benzo[b]thiophene carbonitriles .
  • 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6):

    • Molecular Formula : C₇H₂BrF₄O.
    • Key Differences : A trifluoromethoxy group at the 1-position and fluorine at the 2-position. The trifluoromethoxy group is less electron-withdrawing than sulfonyl or trifluoroethyl, affecting aromatic substitution patterns .

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Substituent Molecular Weight (g/mol) LogP Applications
1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene C₈H₆BrF₃S Not Provided ‑S‑CH₂CF₃ 271.06 ~3.5* Pharmaceutical intermediates
1-Bromo-4-[(2,2,2-trifluoroethyl)sulfonyl]benzene C₈H₆BrF₃O₂S 648905-23-1 ‑SO₂‑CH₂CF₃ 303.10 3.87 Sulfonamide synthesis
1-Bromo-4-(2,2,2-trifluoroethyl)benzene C₈H₆BrF₃ 155820-88-5 ‑CH₂CF₃ 239.03 N/A Cross-coupling reactions
1-Bromo-4-[(difluoromethyl)sulfanyl]benzene C₇H₅BrF₂S 4837-14-3 ‑S‑CHF₂ 239.08 N/A Fluorinated agrochemicals

*Estimated based on structural analogs.

Key Research Findings

  • Reactivity : The sulfanyl group in this compound facilitates nucleophilic aromatic substitution, whereas sulfonyl derivatives are more suited for electrophilic reactions .
  • Fluorination Impact: Trifluoroethyl groups enhance metabolic stability in pharmaceuticals compared to non-fluorinated analogs .
  • Synthetic Utility : Bromine at the 4-position allows regioselective functionalization, critical in constructing complex molecules like benzo[b]thiophenes .

Biological Activity

1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene is an organobromine compound notable for its unique structural features and potential biological activities. This compound features a bromine atom and a trifluoroethylthio group, which may influence its chemical reactivity and interactions with biological systems. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, toxicity profiles, and comparative studies with similar compounds.

  • Molecular Formula : C9H8BrF3S
  • Molecular Weight : 283.12 g/mol
  • CAS Number : 2731009-53-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromine atom allows for electrophilic interactions, while the trifluoroethylthio group may enhance lipophilicity and modulate the compound's interaction with cell membranes and proteins.

Potential Mechanisms:

  • Electrophilic Addition : The bromine atom can participate in electrophilic substitution reactions, potentially modifying biological macromolecules such as proteins and nucleic acids.
  • Nucleophilic Interactions : The trifluoroethylthio group may engage in nucleophilic attacks, influencing metabolic pathways.

Toxicity Studies

Toxicological assessments have indicated that this compound exhibits moderate toxicity in animal models. An acute toxicity study reported a median lethal dose (LD50) of approximately 2700 mg/kg when administered orally to rats . Observed symptoms at lethal doses included:

  • Tremors
  • Limpness
  • Weight loss (3% to 19%)

At non-lethal doses, effects such as decreased activity and slight weight loss were noted. Inhalation studies indicated a median lethal concentration (LC50) of around 18,000 mg/m³ .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaLD50 (mg/kg)Key Differences
1-Bromo-4-fluorobenzeneC6H4BrF2700Lacks trifluoroethylthio group
1-Bromo-4-(trifluoromethyl)benzeneC7H4BrF32200Contains trifluoromethyl instead of trifluoroethylthio
1-Bromo-4-(sulfanyl)benzeneC6H5BrS3000Lacks fluorinated ethyl group

Case Study 1: Interaction with Cellular Targets

In vitro studies have shown that compounds similar to this compound can inhibit specific enzyme activities related to metabolic pathways in cancer cells. For instance, the inhibition of cytochrome P450 enzymes has been documented for similar brominated compounds . This suggests potential applications in cancer therapeutics.

Case Study 2: Environmental Impact Assessment

Environmental assessments have indicated that halogenated compounds like this compound may pose risks to aquatic ecosystems due to their persistence and bioaccumulation potential. Studies on fish models showed behavioral changes at low concentrations.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene, and how do they influence its handling in laboratory settings?

  • Answer : The compound has a molecular formula of C₈H₆BrF₃S and a molecular weight of 239.03 g/mol . Key properties include a melting point of 54–57°C , a calculated logP (hydrophobicity) of 3.55 , and a polar surface area of 0 Ų . These properties suggest moderate lipophilicity, making it soluble in organic solvents (e.g., dichloromethane or THF) but poorly soluble in water. The low polar surface area indicates limited hydrogen-bonding capacity, which is critical for purification via column chromatography (e.g., using hexane/ethyl acetate gradients). Handling requires inert atmospheres due to potential sensitivity to moisture or oxidation .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A typical route involves a nucleophilic aromatic substitution reaction:

  • Step 1 : React 4-bromothiophenol with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C to form the sulfanyl intermediate.
  • Step 2 : Purify via recrystallization or flash chromatography .
    Alternative methods include using Mitsunobu conditions (e.g., DIAD, PPh₃) to couple thiols to brominated aromatics .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H NMR should show a singlet for the trifluoroethyl group (δ ~3.8 ppm) and aromatic protons (δ ~7.4–7.6 ppm). 19^{19}F NMR will display a triplet for the CF₃ group (δ ~-65 ppm) .
  • Mass Spectrometry : ESI-MS or GC-MS should show a molecular ion peak at m/z 239.03 (M⁺) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% by area) .

Advanced Research Questions

Q. How does the trifluoroethylsulfanyl group affect the electronic and steric properties of the benzene ring in cross-coupling reactions?

  • Answer : The electron-withdrawing trifluoroethylsulfanyl group deactivates the aromatic ring, reducing reactivity in electrophilic substitutions. However, it enhances stability in Suzuki-Miyaura couplings by preventing undesired side reactions. The bulky CF₃ group introduces steric hindrance, requiring optimized catalysts (e.g., Pd(PPh₃)₄ with SPhos ligand) and elevated temperatures (80–100°C) for efficient coupling with aryl boronic acids .

Q. What challenges arise in optimizing reaction conditions for synthesizing derivatives of this compound, and how can they be addressed?

  • Answer : Key challenges include:

  • Sensitivity of the C–S bond : Avoid strong bases (e.g., NaH) that may cleave the sulfanyl group. Use milder bases like Cs₂CO₃ in DMSO .
  • Byproduct formation : Competing elimination or oxidation reactions can occur. Adding radical inhibitors (e.g., BHT) or conducting reactions under argon mitigates this .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require rigorous drying to prevent hydrolysis .

Q. How does the presence of the trifluoroethylsulfanyl moiety influence biological activity in drug discovery contexts?

  • Answer : The CF₃ group enhances metabolic stability by resisting oxidative degradation, while the sulfanyl linker improves membrane permeability. In vitro studies on analogous compounds show increased binding affinity to enzymes like kinases due to hydrophobic interactions with active-site residues . For example, replacing methylsulfonyl with trifluoroethylsulfanyl in a lead compound improved IC₅₀ values by 10-fold in kinase inhibition assays .

Q. What analytical techniques are recommended for studying degradation products of this compound under stressed conditions?

  • Answer :

  • Forced Degradation : Expose to heat (80°C), UV light (254 nm), or acidic/basic conditions (0.1M HCl/NaOH) to simulate stability challenges.
  • LC-HRMS : Identify degradation products (e.g., hydrolyzed sulfanyl groups or debrominated intermediates) with accurate mass measurements .
  • TGA/DSC : Monitor thermal decomposition profiles to guide storage conditions (e.g., store at –20°C under nitrogen) .

Methodological Notes

  • Synthetic Optimization : For reproducibility, document exact equivalents of reagents (e.g., 1.2 equiv of trifluoroethyl iodide) and reaction times. Pilot reactions should use 100–500 mg scales .
  • Safety : The compound may release toxic fumes (HBr, SO₂) upon decomposition. Use fume hoods and personal protective equipment (PPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.